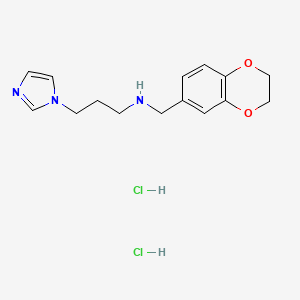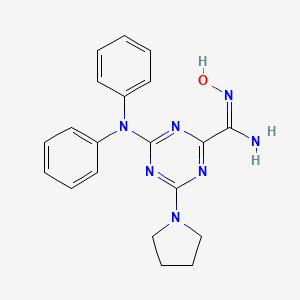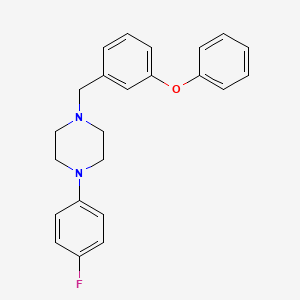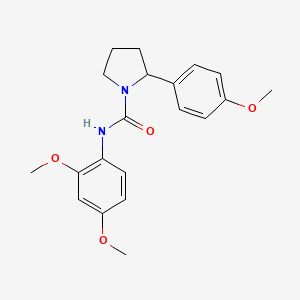![molecular formula C25H17F2N3O B6086306 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6086306.png)
2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Aplicaciones Científicas De Investigación
The potential applications of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide in scientific research are numerous. This compound has been shown to exhibit anti-tumor activity, making it a potential candidate for use in cancer research. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in studies related to inflammation and immune system function.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide are diverse. This compound has been shown to exhibit anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of certain inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide in lab experiments include its diverse range of biochemical and physiological effects, as well as its potential applications in various areas of scientific research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain studies.
Direcciones Futuras
There are numerous future directions for research related to 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide. One potential area of research is the development of new derivatives of this compound with enhanced activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic strategies. Finally, more research is needed to explore the potential applications of this compound in various areas of scientific research, including cancer, neurodegenerative diseases, and inflammation.
Métodos De Síntesis
The synthesis method for 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide involves the reaction of 4-fluoro-benzylamine with 3-(4-fluoro-phenyl)-acrylic acid chloride, followed by the addition of 1H-indole-3-carboxylic acid and cyanide ion. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N3O/c26-20-7-5-17(6-8-20)15-30-16-19(23-3-1-2-4-24(23)30)13-18(14-28)25(31)29-22-11-9-21(27)10-12-22/h1-13,16H,15H2,(H,29,31)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKKNMCJCHRFT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C(C#N)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6086280.png)



![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6086313.png)